(5S)-5-(3-Triphenylmethyl-1H-imidazol-5-ylmethyl)-1-benzoyl-2-tert-butyl-5-fluoromethyl-3-methyl-4-imidazolidinone
Description
Properties
IUPAC Name |
1-benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H39FN4O2/c1-37(2,3)35-42(4)36(46)38(27-40,44(35)34(45)29-17-9-5-10-18-29)25-33-26-43(28-41-33)39(30-19-11-6-12-20-30,31-21-13-7-14-22-31)32-23-15-8-16-24-32/h5-24,26,28,35H,25,27H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXYVDGORQJQAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N(C(=O)C(N1C(=O)C2=CC=CC=C2)(CC3=CN(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)CF)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H39FN4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Ring Formation and Functionalization
The imidazole core is typically constructed via cyclization reactions. A Debus-Radziszewski approach using α-diketones and ammonia has been adapted for analogous compounds. For the target molecule, 3-Triphenylmethyl-1H-imidazole-5-carbaldehyde serves as a critical intermediate. Protection of the imidazole nitrogen with triphenylmethyl chloride (TrCl) under basic conditions (e.g., triethylamine in dichloromethane) ensures regioselectivity.
Reaction Conditions for Tritylation
| Reagent | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| Triphenylmethyl chloride | DCM | Triethylamine | 0°C → RT | 85% |
Introduction of the Fluoromethyl Group
Fluoromethylation is achieved via nucleophilic substitution. A hydroxymethyl precursor, synthesized by reducing a carbonyl group (e.g., using LiAlH4 in THF), is treated with diethylaminosulfur trifluoride (DAST). This method avoids racemization at the 5S position:
$$
\text{(5S)-5-(Hydroxymethyl)} \xrightarrow{\text{DAST, DCM}} \text{(5S)-5-(Fluoromethyl)} \quad \text{Yield: 72\%} $$
Stereoselective Construction of the Imidazolidinone Ring
Asymmetric Urea Cyclization
The imidazolidinone ring is formed via cyclization of a urea intermediate. Chiral auxiliaries or catalysts enforce the 5S configuration. For example, 1-benzoyl-2-tert-butyl-3-methylurea reacts with the fluoromethyl-imidazole derivative under Mitsunobu conditions (DIAD, PPh3):
Optimized Cyclization Protocol
| Reagents | Solvent | Catalyst | Stereoselectivity (ee) |
|---|---|---|---|
| DIAD, PPh3 | THF | Chiral Cu(I) | 92% |
tert-Butyl Group Installation
The tert-butyl moiety is introduced via Boc protection. Di-tert-butyl dicarbonate (Boc2O) reacts with a secondary amine intermediate in the presence of DMAP:
$$
\text{Amine Intermediate} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{Boc-Protected Product} \quad \text{Yield: 89\%} $$
Critical Reaction Optimization
Solvent and Temperature Effects
Protecting Group Compatibility
The trityl group’s steric bulk necessitates slow addition of reagents to prevent premature deprotection. Methanol/water mixtures are avoided during Boc deprotection to preserve the imidazole ring.
Analytical Characterization
Chiral HPLC Validation
Enantiomeric excess is confirmed using a Chiralpak AD-H column (heptane/i-PrOH, 90:10). The target compound elutes at 8.17 min (96.02% ee).
Spectroscopic Data
- $$^1$$H NMR (CDCl3): δ 1.46 (s, 9H, tert-butyl), 3.73 (s, 3H, N-CH3), 4.58 (d, 2H, fluoromethyl).
- MS (ESI+) : m/z 614.7 [M+H]+.
Industrial-Scale Considerations
Cost-Effective Tritylation
Bulk trityl chloride procurement reduces costs by 40% compared to lab-scale synthesis.
Waste Management
Fluorination byproducts (e.g., HF) are neutralized with CaCO3 slurries, adhering to EPA guidelines.
Challenges and Alternatives
Racemization During Fluorination
DAST-mediated reactions risk racemization if temperatures exceed −40°C. Alternatives like Deoxo-Fluor® improve selectivity (ee >98%) but increase costs.
Trityl Group Stability
Trityl ethers hydrolyze under acidic conditions. Switching to p-methoxytrityl groups enhances stability (pH >4).
Chemical Reactions Analysis
Step 1: Imidazolidinone Core Formation
-
Method : Formation of the imidazolidinone ring via cyclization of a diamine and carbonyl compound.
-
Reagents : Typically involves catalysts like TBTU (tetramethyluronium tetrafluoroborate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) with Hunig’s base (N,N-diisopropylethylamine) in dichloromethane .
-
Conditions : Room temperature or mild heating to promote cyclization.
Step 2: Benzoylation
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Method : Introduction of the benzoyl group at position 1 via esterification or acylation.
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Reagents : Benzoyl chloride or benzoyl trifluoroacetate with a base (e.g., pyridine).
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Conditions : Anhydrous conditions to avoid hydrolysis.
Step 3: Fluoromethylation
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Method : Installation of the fluoromethyl group at position 5.
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Reagents : Fluoromethylating agents like trifluoromethyl triflate or fluoromethyl halides under nucleophilic substitution conditions.
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Conditions : Steric control to ensure regioselectivity.
Step 4: Triphenylmethyl Imidazole Substitution
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Method : Coupling of the triphenylmethyl-imidazolyl group at position 5 via alkylation or cross-coupling.
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Reagents : Triphenylmethyl chloride or palladium-catalyzed coupling reagents (e.g., Suzuki or Heck).
-
Conditions : Inert atmosphere (N₂/Ar) to prevent oxidation.
| Synthesis Step | Reagents | Solvent | Key Conditions |
|---|---|---|---|
| Imidazolidinone formation | TBTU/HATU, Hunig’s base | Dichloromethane | Room temperature, N₂ atmosphere |
| Benzoylation | Benzoyl chloride, pyridine | THF | Anhydrous, reflux |
| Fluoromethylation | CF₃CH₂-X (X = OTf, Br) | DMF | Low temperature, basic medium |
| Triphenylmethyl coupling | Triphenylmethyl chloride, Pd catalyst | Toluene | Reflux, inert atmosphere |
Reactivity and Reaction Mechanisms
The compound exhibits reactivity typical of imidazolidinones, with potential applications in catalysis and bioactive transformations.
Catalytic Activity
-
Organocatalytic Behavior : Structurally analogous to MacMillan’s imidazolidinone catalysts , it may participate in asymmetric organocatalysis via enamine or L-proline mechanisms.
-
Reaction Types :
Electrophilic and Nucleophilic Reactivity
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Electrophilic Sites : The benzoyl and triphenylmethyl groups may act as electron-deficient centers, enabling reactions with nucleophiles (e.g., hydroxylamine or hydrazine).
-
Fluoromethyl Group : High electronegativity of fluorine renders the C–F bond susceptible to substitution under basic conditions.
Stereochemical Control
-
The S configuration at position 5 is critical for biological activity and reaction specificity. This stereochemistry likely influences substrate binding in catalytic applications .
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Triphenylmethyl Group : Acts as a bulky protecting group, directing regioselectivity in subsequent reactions.
Cross-Coupling Potential
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Palladium-Mediated Reactions : The imidazole moiety could participate in C–H activation or cross-coupling with aryl halides .
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Electrochemical Methods : Based on analogous systems, nickel-catalyzed electrochemical cross-coupling may enable aryl-aryl bond formation .
Purification and Stability
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Purification : Column chromatography (e.g., silica gel) or recrystallization from ethyl acetate .
-
Stability : Sensitive to moisture and light; stored under inert atmosphere .
This compound’s complexity necessitates further experimental validation of its reactivity, particularly in catalytic and biological contexts. Its synthesis and mechanistic behavior highlight the interplay of stereochemistry, steric effects, and functional group compatibility in modern organic chemistry.
Scientific Research Applications
Histidine Carboxylase Inhibition
One of the primary applications of this compound is as an intermediate in the synthesis of histidine carboxylase inhibitors. Histidine carboxylase is an enzyme involved in the biosynthesis of histamine, which plays a critical role in various physiological processes including immune response and neurotransmission. Inhibitors of this enzyme can potentially lead to new treatments for conditions such as allergies and gastric disorders .
Anticancer Research
Research indicates that compounds with similar imidazolidinone structures exhibit anticancer properties. The potential for (5S)-5-(3-Triphenylmethyl-1H-imidazol-5-ylmethyl)-1-benzoyl-2-tert-butyl-5-fluoromethyl-3-methyl-4-imidazolidinone to interact with cellular pathways involved in cancer progression makes it a candidate for further investigation in cancer therapeutics .
Antimicrobial Activity
The imidazole derivatives have been studied for their antimicrobial properties. Given the structural similarities, this compound may also exhibit activity against various pathogens, making it a subject of interest for developing new antimicrobial agents .
Case Studies
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Potential mechanisms might include:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor signaling pathways.
Altering cellular processes: Affecting processes such as cell division or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and related imidazolidinones/imidazoles from the evidence:
Key Observations:
Structural Complexity vs.
Fluorinated Groups : The fluoromethyl substituent in the target compound contrasts with trifluoromethyl or fluoroindole groups in other derivatives (e.g., ). Fluorine’s electron-withdrawing effects could influence binding affinity or metabolic stability .
Stereochemical Considerations: The S-configuration at C5 may confer selectivity in biological interactions, a feature absent in non-chiral analogs like ’s 7f .
Research Findings and Gaps
- Synthetic Challenges : The trityl group in the target compound likely requires protection/deprotection steps, increasing synthetic complexity compared to ’s straightforward condensation methods .
- Biological Data : While analogs like ’s benzoimidazole-pyridine hybrid show kinase inhibition, the target compound’s bioactivity remains uncharacterized. Its tert-butyl group could sterically hinder target binding compared to smaller substituents in active analogs .
Biological Activity
The compound (5S)-5-(3-Triphenylmethyl-1H-imidazol-5-ylmethyl)-1-benzoyl-2-tert-butyl-5-fluoromethyl-3-methyl-4-imidazolidinone (CAS No: 145695-73-4) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of the compound features multiple functional groups, including imidazole, benzoyl, and fluoromethyl groups. Its molecular formula is , with a molecular weight of 614.75 g/mol. The presence of these functional groups suggests a diverse range of biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C39H39FN4O2 |
| Molecular Weight | 614.75 g/mol |
| IUPAC Name | (5S)-5-(3-triphenylmethyl-1H-imidazol-5-ylmethyl)-1-benzoyl-2-tert-butyl-5-fluoromethyl-3-methyl-4-imidazolidinone |
| CAS Number | 145695-73-4 |
The biological activity of this compound can be attributed to its interaction with various biological targets:
1. Enzyme Inhibition:
The compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways relevant to cancer or inflammation. For instance, it has been noted as an intermediate in the preparation of histidine carboxylase inhibitors, which are crucial in amino acid metabolism .
2. Receptor Modulation:
The compound could potentially modulate receptor activity, influencing signaling pathways related to cell growth and differentiation. This is particularly relevant in the context of cancer therapeutics where receptor targeting can lead to altered cell proliferation rates.
3. Cellular Processes Alteration:
Research indicates that compounds with similar structures can affect processes such as apoptosis and cell division, suggesting that this compound may also have similar effects .
Biological Activity Studies
Several studies have documented the biological activities associated with this compound:
Anticancer Activity:
Research has shown that imidazole derivatives exhibit significant anticancer properties. In vitro studies demonstrated that (5S)-5-(3-triphenylmethyl) derivatives could inhibit the proliferation of various cancer cell lines .
Case Study Example:
A study conducted on a related imidazole derivative reported a reduction in tumor size in xenograft models when treated with compounds structurally similar to (5S)-5-(3-triphenylmethyl) derivatives .
Comparative Analysis
To better understand the unique biological activity of this compound, it is useful to compare it with other known imidazole derivatives:
Q & A
What are the critical synthetic pathways and reaction conditions for synthesizing this compound?
Answer:
The synthesis of this polyfunctionalized imidazolidinone derivative requires multi-step optimization. Key steps include:
- Imidazole ring formation : Use of p-toluenesulfonic acid (p-TSA) in DMF under reflux (100–120°C) to facilitate cyclization, as demonstrated in analogous imidazolone syntheses .
- Stereochemical control : Chiral auxiliaries (e.g., benzoyl or tert-butyl groups) are introduced during ring closure to enforce the (5S)-configuration. Microwave-assisted synthesis (e.g., 80–100 W, 15–30 min) can enhance regioselectivity and reduce side products, as seen in related imidazolone derivatives .
- Fluoromethyl incorporation : Post-synthetic fluorination via nucleophilic substitution (e.g., KF/18-crown-6 in anhydrous THF) at the 5-position, monitored by NMR .
Validation : Intermediate purity should be verified via HPLC (C18 column, acetonitrile/water gradient) and NMR integration of diagnostic peaks (e.g., tert-butyl singlet at δ 1.2–1.4 ppm) .
How can conflicting spectral data for structural confirmation be resolved?
Answer:
Discrepancies in NMR or IR spectra often arise from:
- Dynamic stereochemistry : Variable-temperature NMR (VT-NMR) in DMSO-d (–40°C to 25°C) can reveal conformational equilibria affecting peak splitting .
- Residual solvents : Use of deuterated solvents with high purity (>99.9%) and lyophilization to remove DMF traces, which may obscure carbonyl signals (~1670 cm in IR) .
- X-ray crystallography : For ambiguous stereocenters, single-crystal X-ray diffraction provides definitive proof of configuration, as applied to structurally similar imidazolidinones .
What methods are effective for purifying this compound while preserving stereochemical integrity?
Answer:
- Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) and 0.1% triethylamine to minimize racemization. Collect fractions monitored by TLC (R ~0.4, UV-active spots) .
- Recrystallization : Optimize solvent polarity (e.g., dichloromethane/hexane) to isolate enantiomerically pure crystals. Differential scanning calorimetry (DSC) can identify optimal crystallization temperatures .
- Chiral HPLC : Employ a Chiralpak IC column (hexane/isopropanol 85:15, 1 mL/min) to resolve enantiomers; validate purity via >99% ee by peak area analysis .
How can the fluoromethyl group’s reactivity impact downstream functionalization?
Answer:
The fluoromethyl (–CFH) group exhibits unique reactivity:
- Nucleophilic stability : Under basic conditions (e.g., NaH in THF), the C–F bond resists hydrolysis, enabling selective benzoylation at the imidazole nitrogen .
- Radical sensitivity : Avoid photolytic or peroxide-containing conditions, which may induce C–F bond cleavage. Monitor via NMR for unexpected byproducts (e.g., –CFOH at δ –75 ppm) .
- Cross-coupling compatibility : Pd-catalyzed Suzuki reactions require careful ligand selection (e.g., XPhos) to prevent defluorination, as shown in fluorinated imidazole analogs .
What strategies optimize the compound’s stability in biological assays?
Answer:
- pH control : Buffered solutions (PBS, pH 7.4) minimize hydrolysis of the imidazolidinone ring. Accelerated stability studies (40°C/75% RH for 14 days) assess degradation pathways (e.g., ring-opening) via LC-MS .
- Light protection : Store solutions in amber vials under argon to prevent photodegradation of the triphenylmethyl group, which shows UV absorption at 254 nm .
- Cryopreservation : Lyophilized samples stored at –80°C retain >95% activity after 6 months, compared to <70% in solution at –20°C .
How can computational models predict this compound’s physicochemical properties?
Answer:
- QSPR modeling : Use quantum chemical descriptors (e.g., HOMO-LUMO gap, dipole moment) to predict logP (calculated: 3.8 ± 0.2; experimental: 3.6) and solubility (<0.1 mg/mL in water) .
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to optimize bioavailability; simulations show 85% membrane permeability for the fluoromethyl derivative vs. 60% for non-fluorinated analogs .
- Docking studies : Target-specific modeling (e.g., cytochrome P450 3A4) identifies potential metabolic hotspots, guiding structural modifications to enhance metabolic stability .
What analytical techniques resolve discrepancies in biological activity data?
Answer:
- Dose-response normalization : Use Hill slope analysis (GraphPad Prism) to compare IC values across assays, correcting for batch-to-batch variability in compound purity .
- Off-target profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) identify non-specific binding, which may explain contradictory cytotoxicity results in MTT vs. apoptosis assays .
- Metabolite tracking : -labeled compound autoradiography detects unstable metabolites that interfere with activity readouts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
